Product packaging for AESCULUS HIPPOCASTANUM(Cat. No.:CAS No. 129677-95-8)

AESCULUS HIPPOCASTANUM

Cat. No.: B1181668
CAS No.: 129677-95-8
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Description

Aesculus hippocastanum, the horse chestnut tree, is a deciduous species belonging to the Sapindaceae family . The purified seed extract derived from it is a valuable material for scientific research, primarily standardised to its active complex of triterpene saponins, collectively known as escin (or aescin) . This reagent is provided strictly for research use only and is not intended for diagnostic or therapeutic applications. The research interest in this compound extract is largely focused on its multifaceted mechanisms of action, which include anti-inflammatory, vasoprotective, and antioxidant activities . The anti-inflammatory properties are attributed to escin's ability to inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes . Furthermore, escin decreases capillary permeability and exhibits anti-oedematous effects by preventing fluid leakage into surrounding tissues . Its vasoprotective action stems from the stabilization of the lysosomal membranes within endothelial cells, which strengthens venous walls and improves vascular tone . Complementing these activities, the extract and its constituents demonstrate potent antioxidant capacity, effectively scavenging reactive oxygen species (ROS) including superoxide and hydroxyl radicals, and protecting plasma components from oxidative damage . Beyond the well-characterized seed extract, research into other plant parts, such as the bark, reveals a rich composition of coumarin glycosides (esculin, fraxin) and flavan-3-ols ((-)-epicatechin, procyanidin A2) . These polyphenolic compounds contribute significantly to the high antioxidant potential observed in chemical and biological models, showing protective effects against oxidative stress induced by peroxynitrite and other radicals . The primary research applications for this compound extract span investigations into chronic venous insufficiency, haemorrhoids, oedema, and skin inflammation models . It is critical for researchers to note that raw horse chestnut seeds, bark, and leaves contain the toxic coumarin glycoside esculin and are unsafe for ingestion . This product is purified and supplied for controlled laboratory research.

Properties

CAS No.

129677-95-8

Molecular Formula

C11H10N2O2

Origin of Product

United States

Biosynthesis of Key Aesculus Hippocastanum Chemical Compounds

Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Pathways

The biosynthesis of triterpenoid saponins (B1172615) in plants is a complex process that builds upon the universal isoprenoid pathway. nih.govnih.gov These pathways generate a vast diversity of molecules that often serve as defense compounds for the plant. frontiersin.org The core pathway involves the formation of a 30-carbon precursor, 2,3-oxidosqualene (B107256), which is then cyclized to form various triterpenoid skeletons. nih.govnih.gov This backbone subsequently undergoes a series of elaborate modifications, including oxidation, glycosylation, and acylation, which are catalyzed by specific enzyme families to produce the final, biologically active saponins. nih.govfrontiersin.org In Aesculus, this pathway leads to the production of barrigenol-type triterpenoid saponins, such as aescin Ia and aescin Ib. nih.gov

Triterpenoid saponins are synthesized via the isoprenoid pathway, which produces the universal 30-carbon precursor, 2,3-oxidosqualene. nih.govnih.gov This linear molecule represents a critical branch point between primary metabolism (such as sterol synthesis) and secondary metabolism (triterpenoid synthesis). researchgate.net The first committed step in triterpenoid diversity is the cyclization of 2,3-oxidosqualene. nih.gov This intricate reaction is catalyzed by enzymes known as oxidosqualene cyclases (OSCs) and results in the formation of various polycyclic triterpenoid skeletons. nih.govresearchgate.net For the saponins found in Aesculus hippocastanum, the cyclization of 2,3-oxidosqualene yields a pentacyclic oleanane-type skeleton, specifically β-amyrin. nih.govnih.govnih.gov

Oxidosqualene cyclases (OSCs) are pivotal enzymes that catalyze the first diversification step in the biosynthesis of triterpenes. researchgate.net They convert the linear 2,3-oxidosqualene into a wide array of cyclic triterpene scaffolds. nih.gov The specific product of an OSC enzyme dictates the core structure of the resulting saponins. In the case of Aesculus, the key OSC is a β-amyrin synthase (BAS), which is responsible for producing the oleanane-type triterpenoid skeleton that forms the basis of aescins. nih.govnih.gov Genomic studies of Aesculus chinensis have identified specific OSC genes, such as AcOCS6, located within biosynthetic gene clusters that are crucial for aescin formation. nih.gov

Table 1: Key Enzymes in Aescin Biosynthesis Pathway

Enzyme Family Specific Enzyme Example Function
Oxidosqualene Cyclase (OSC) AcOCS6 Cyclization of 2,3-oxidosqualene to β-amyrin. nih.gov
Cytochrome P450 (CYP) AcCYP716A278, AcCYP716A275 Site-specific oxidation of the β-amyrin backbone. nih.gov
Cellulose (B213188) Synthase-Like (CSL) AcCSL1 Transfers glucuronic acid to the C-3 position of the aglycone. nih.govresearchgate.net

Following the formation of the β-amyrin backbone, the triterpenoid skeleton undergoes extensive oxidative modifications, primarily hydroxylation. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes. nih.govfrontiersin.org This hydroxylation is critical for creating the functional groups necessary for subsequent glycosylation and acylation. nih.gov In aescin biosynthesis, the β-amyrin scaffold is subjected to site-specific oxidation at multiple carbon positions (including C-16, C-21, C-22, and C-28) to form the primary aglycone, protoaescigenin (B8773068). nih.govresearchgate.net Research has identified several CYP genes, including AcCYP716A278 and AcCYP716A275, as being directly involved in this oxidative tailoring of the aescin aglycone. nih.gov

Glycosylation, the attachment of sugar moieties, is a defining step in saponin biosynthesis and is crucial for the solubility and biological activity of the final compounds. nih.govresearchgate.net This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar molecules from an activated donor, such as UDP-glucose, to the triterpenoid aglycone. nih.govfrontiersin.org In the biosynthesis of aescin, a branched trisaccharide chain is attached to the C-3 position of the protoaescigenin aglycone. core.ac.uk This sugar chain typically consists of glucuronic acid and two glucose units. mdpi.comcore.ac.uk The UGT superfamily is large, and different members are responsible for adding specific sugars to create the final oligosaccharide chain. frontiersin.orgnih.gov

The structural diversity of aescins is further enhanced by acylation, a reaction catalyzed by members of the BAHD acyltransferase family. nih.govresearchgate.net These enzymes transfer an acyl group from a donor molecule, like a CoA thioester, to the triterpenoid saponin. nih.gov In this compound, the aglycone is acylated with groups such as angelic acid or tiglic acid at the C-21 position and acetic acid at the C-22 position. core.ac.uk These modifications give rise to different isomers of aescin, such as aescin Ia and aescin Ib. mdpi.com A seed-specific expressed gene, AcBAHD6, has been identified as responsible for this crucial acylation step in the aescin biosynthetic pathway. nih.gov

Recent research has uncovered an unconventional role for a specific group of enzymes in saponin biosynthesis: cellulose synthase-like (CSL) enzymes. researchgate.netnih.gov While canonical UGTs are responsible for many glycosylation steps, certain CSL proteins have evolved a neofunctionalized role as triterpenoid glycosyltransferases. google.comspringernature.com Specifically in the biosynthesis of aescin, a CSL enzyme is responsible for attaching the first sugar, glucuronic acid, to the C-3 position of the triterpenoid aglycone. researchgate.netnih.gov Functional studies have identified the gene AcCSL1 within the aescin biosynthetic gene cluster as the key enzyme catalyzing this specific glucuronidation step. nih.govresearchgate.net This discovery highlights the evolutionary recruitment of enzymes from primary metabolism to perform specialized functions in the formation of secondary metabolites. google.com

Table 2: Mentioned Chemical Compounds

Compound Name
2,3-oxidosqualene
Acetic acid
Aescin
Aescin Ia
Aescin Ib
Angelic acid
β-amyrin
Glucuronic acid
Glucose
Protoaescigenin

Genomic Insights into Biosynthetic Gene Clusters

Genomic analysis of this compound (specifically the closely related and often studied Aesculus chinensis) has provided significant insights into the genetic architecture underlying the production of its key chemical compounds. The organization of genes into biosynthetic gene clusters (BGCs) is a critical feature of its metabolic pathways.

Whole-Genome Duplication Events and Gene Duplication

Research into the horse chestnut genome has identified a specific whole-genome duplication (WGD) event that is unique to the Aesculus lineage. researchgate.netmadbarn.com This event, which occurred approximately 30.8 million years ago, is believed to have been a major driver in the evolution of the plant's specialized metabolic pathways. researchgate.netnih.gov

A key consequence of this WGD was the formation and subsequent duplication of two distinct gene clusters related to the biosynthesis of triterpenoids, such as aescin. madbarn.comnih.govnih.gov These clusters, referred to as AcCluster I and AcCluster II, show strong syntenic signals, indicating they originated from this duplication event. nih.gov The duplication provided redundant genetic material, which allowed for the neofunctionalization and specialization of genes, ultimately leading to the complex biosynthetic pathways observed today. researchgate.net These BGCs contain genes encoding for key enzyme families, including oxidosqualene cyclases (OSC), cytochrome P450 monooxygenases (CYP450s), and acyltransferases, which are essential for creating the chemical diversity of the compounds found in the plant. researchgate.net

Table 1: Key Genomic Findings from Aesculus Genome Assembly

Genomic FeatureDescriptionSignificanceSource
Genome SizeA chromosome-scale assembly of approximately 470.02 Mb.Provides the foundational data for identifying genes and regulatory elements involved in biosynthesis. madbarn.comnih.govnih.gov
Whole-Genome Duplication (WGD)An Aesculus-specific WGD event occurred around 30.8 million years ago.Led to the expansion of gene families and the formation of duplicated biosynthetic gene clusters (BGCs). researchgate.netnih.gov
Triterpenoid BGCsIdentification of two duplicated BGCs (AcCluster I and AcCluster II) containing genes for aescin biosynthesis.Demonstrates the genetic basis for the high-level production of barrigenol-type triterpenoid saponins (BATs) like aescin. madbarn.comnih.govnih.gov
Coumarin (B35378) Biosynthetic GenesIdentification of seven Aesculus-originated genes for coumarin glycoside biosynthesis.Enabled the elucidation of the pathway for aesculin production. madbarn.comnih.gov

Comparative Genomics of Biosynthetic Pathways

By comparing the genome of Aesculus with those of other plant species, researchers have traced the evolutionary origins of its key biosynthetic pathways. madbarn.comnih.gov Collinearity analysis, which compares the order of genes between different genomes, reveals that segments of the triterpenoid BGCs in Aesculus can be traced back to early-diverging angiosperms. madbarn.comnih.gov

This comparative approach indicates that the essential genes encoding enzymes for the core structure of these compounds were recruited into clusters before the evolutionary split of the genera Aesculus, Acer (maple), and Xanthoceras. madbarn.comnih.gov The subsequent Aesculus-specific WGD event then duplicated these foundational clusters, allowing for further evolution and the generation of the structurally diverse triterpenoids seen in the horse chestnut. researchgate.net This highlights a pattern of dynamic evolution where early, conserved gene clusters undergo lineage-specific modifications and expansions to produce novel metabolites. researchgate.net

Enzymatic Characterization and Pathway Elucidation

Identifying the specific enzymes and the steps they catalyze is crucial for fully understanding how this compound produces its characteristic compounds. Functional characterization has confirmed the roles of several key enzymes in these pathways.

Reconstitution of Biosynthetic Steps in Heterologous Systems

A powerful method for confirming enzyme function is to express the corresponding genes in a different organism, or a heterologous system, and observe if the expected chemical compound is produced. This has been successfully achieved for the biosynthesis of aesculin. madbarn.comnih.govnih.gov

Researchers identified the key enzymes involved in the aesculin pathway, which belongs to the broader phenylpropanoid pathway. nih.gov By co-expressing the genes for these enzymes—specifically from the 4-coumarate:CoA ligase (4CL), feruloyl-CoA 6'-hydroxylase (F6'H), and UDP-dependent glycosyltransferase (UGT) families—in Escherichia coli, they were able to achieve the complete de novo synthesis of aesculin. madbarn.comnih.govnih.gov This successful reconstitution confirms the precise function of these enzymes and validates the elucidated biosynthetic pathway. Specifically, enzymes such as Ac4CL1-3, AcF6'H1-2, AcUGT84A56, and AcUGT92G7 were functionally verified as being crucial for aesculin biosynthesis. nih.gov

Identification of Novel Intermediates

The elucidation of biosynthetic pathways also involves the identification of intermediate compounds that are formed at each step. Through enzymatic assays, specific intermediates in the aesculin pathway have been characterized. nih.gov For example, the activity of Ac4CL enzymes was confirmed by their ability to convert caffeic acid into its corresponding intermediate, caffeoyl-CoA. nih.gov The formation of this product was measured over time to quantify the enzyme's activity. nih.gov Identifying such intermediates is fundamental to piecing together the entire sequence of reactions, from simple precursors to the final complex natural products.

Table 2: Characterized Enzymes and Intermediates in Aesculin Biosynthesis

Enzyme/Enzyme FamilySubstrateProduct/IntermediateFunction in PathwaySource
Ac4CL1-3 (4-coumarate:CoA ligase)Caffeic acidCaffeoyl-CoAActivates the carboxylic acid group of the phenylpropanoid precursor for subsequent reactions. nih.gov
AcF6'H1-2 (Feruloyl-CoA 6'-hydroxylase)Caffeoyl-CoAEsculetin (B1671247) (precursor)Catalyzes a key hydroxylation step in the formation of the coumarin core structure. nih.gov
AcUGT84A56 / AcUGT92G7 (UDP-glycosyltransferase)EsculetinAesculinTransfers a glucose molecule to the esculetin aglycone, forming the final glycosylated product. nih.gov

Extraction, Isolation, and Purification Methodologies for Aesculus Hippocastanum Compounds

Solvent-Based Extraction Techniques

Conventional solvent extraction remains a foundational technique for isolating bioactive compounds from Aesculus hippocastanum. This method operates on the principle of solubility, where a carefully selected solvent is used to dissolve and separate target compounds from the plant matrix. greenskybio.com The process typically begins with the preparation of the plant material, such as seeds or bark, which is dried and ground into a fine powder to maximize the surface area for solvent interaction. greenskybio.com

Aqueous and Organic Solvent Systems (e.g., Methanol (B129727), Water/Acetone, Butanol)

The choice of solvent is critical and depends on the polarity of the target compounds. greenskybio.com For polar compounds, which are abundant in this compound, polar solvents are generally employed. greenskybio.com

Methanol and Ethanol (B145695): Aqueous solutions of methanol and ethanol are frequently used. For instance, 70% methanol has been effectively used for the extraction of saponins (B1172615) like escin (B49666) Ia, escin Ib, isoescin Ia, and isoescin Ib. researchgate.netnih.gov Similarly, ethanol-water mixtures are common, with one method employing a 70:30 weight/weight ethanol/water mixture. greenskybio.comgoogle.com

Water: Aqueous extraction is a simple method and can be used as an initial step. Subcritical water extraction, which involves using water at high temperatures (150–250°C) and pressures, has proven to be an efficient and environmentally friendly method for obtaining high yields of escin from seeds. consensus.appresearchgate.net

Acetone: Acetone and its aqueous solutions are also utilized in conventional extraction processes. researchgate.net

Butanol: N-butanol is often used in fractionation steps to isolate compounds of intermediate polarity from a crude extract. nih.gov

Other Solvents: For non-polar compounds, solvents like hexane (B92381) or chloroform (B151607) may be chosen. greenskybio.com Additionally, more complex solvent systems, such as a mixture of fructose, glycerin, and water, have been explored. google.com

The general procedure involves mixing the powdered plant material with the chosen solvent and allowing the extraction to proceed for a set duration, sometimes with agitation or heat. greenskybio.comgoogle.com Following extraction, the solid plant residue is separated from the liquid extract by filtration or centrifugation. The final step involves evaporating the solvent, often under reduced pressure, to yield the concentrated crude extract. greenskybio.com

Optimized Extraction Parameters (Temperature, Time, Solvent Ratio)

The efficiency of solvent extraction is significantly influenced by several key parameters. Optimizing these factors is crucial for maximizing the yield of target compounds.

Temperature: Higher temperatures generally increase the solubility and diffusion rates of compounds, but excessive heat can cause degradation of thermolabile molecules. greenskybio.com Optimal temperatures reported in various studies range from 45°C for escin extraction to as high as 80°C for specific saponins. researchgate.netnih.govelewa.org A typical range for ethanol-based extraction is between 50-70°C. greenskybio.com

Time: The duration of extraction must be sufficient to allow the solvent to penetrate the plant matrix and dissolve the target compounds. Extraction times can vary widely, from a few minutes for advanced techniques to several hours or even days for maceration. google.com Studies have reported optimal times such as 3 hours for escin, 4 hours for other saponins, and specific durations like 56.5 minutes for certain advanced methods. researchgate.netnih.govelewa.orgnih.gov

Solvent-to-Solid Ratio: This ratio affects the concentration gradient, which drives the extraction process. A higher volume of solvent can lead to a more complete extraction, but also requires more energy for subsequent removal. mdpi.com Reported ratios vary significantly, with examples including a plant-to-solvent weight ratio between 1/99 and 10/90 and a solvent-to-plant material weight ratio of 45:1. google.comnih.gov

ParameterOptimized ValueTarget Compound(s)Source
Temperature 45°CEscin elewa.org
50-70°CGeneral Bioactives greenskybio.com
60°CFruit Oil nih.gov
80°CSaponins researchgate.netnih.gov
Time 56.5 minutesFruit Oil nih.gov
2-6 hoursGeneral Bioactives greenskybio.com
3 hoursEscin elewa.org
4 hoursSaponins researchgate.netnih.gov
Solvent Ratio 45:1 (v/w)Fruit Oil nih.gov
1:9 to 1:11 (w/w)General Bioactives google.com

Advanced Extraction Techniques

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been applied to this compound.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction (UAE), also known as sonoextraction, utilizes high-frequency sound waves (typically 20-50 kHz) to enhance the extraction process. greenskybio.com The application of ultrasound to the solvent-plant mixture creates acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. greenskybio.com This collapse generates powerful shockwaves and micro-jets that disrupt the plant cell walls, facilitating the release of intracellular compounds into the solvent. greenskybio.com

UAE is noted for being a time-saving and highly selective method. consensus.app Key parameters that are optimized in UAE include ultrasonic power, duration of sonication, and solvent concentration. ipb.ptipb.pt For example, an effective extraction of fatty acids from the fruit was achieved at 60°C for 56.5 minutes. nih.gov Another study identified optimal conditions for escin extraction as approximately 20 minutes of sonication at about 100 W in 96% ethanol. consensus.app This technique has been successfully used to extract saponins and polyphenols from various parts of the horse chestnut seed. researchgate.netipb.pt

ParameterOptimized ValueTarget Compound(s)Source
Frequency 20-50 kHzGeneral Bioactives greenskybio.com
Power ~100 WEscin consensus.app
100-500 WGeneral Bioactives greenskybio.com
Time ~20 minutesEscin consensus.app
10-30 minutesGeneral Bioactives greenskybio.com
Temperature 60°CFatty Acids nih.gov
Solvent 96% EthanolEscin consensus.app
70% MethanolSaponins researchgate.netnih.gov

Fractionated Extraction Strategies

Fractionated extraction is a multi-step process used to separate a complex crude extract into simpler fractions based on the polarity of the constituent compounds. This approach is valuable for concentrating specific classes of phytochemicals and simplifying subsequent isolation procedures. nih.gov

A common strategy involves performing an initial extraction with a broad-spectrum solvent, such as methanol, to create a total extract. nih.gov This crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. For instance, a methanolic extract of A. hippocastanum flowers was successively partitioned to yield a diethyl ether fraction, an ethyl acetate (B1210297) fraction, and an n-butanol fraction. nih.gov This process effectively concentrated different groups of phenolics in each fraction, enhancing the total polyphenol content significantly. nih.gov Another documented method involves re-extracting an aqueous filtrate with chloroform, followed by diethyl ether and ethyl acetate, to separate different compound classes. ptfarm.pl

Chromatographic Isolation and Purification Strategies

Following extraction and preliminary fractionation, chromatographic techniques are indispensable for the isolation and purification of individual compounds from the enriched fractions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of compounds from this compound. consensus.app Reverse-phase columns, such as C18, are frequently used. nih.govptfarm.pl For the separation of major saponins like escin Ia, escin Ib, isoescin Ia, and isoescin Ib, a mobile phase consisting of acetonitrile (B52724) and a dilute phosphoric acid solution has been successfully employed. researchgate.netnih.gov

For more complex analyses and structural elucidation, HPLC is often coupled with mass spectrometry (HPLC-MS). consensus.appnih.gov Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC–PDA–ESI–TQ–MS/MS) have enabled the detection of dozens of individual constituents, including flavonoids, phenolic acids, and coumarins, in a single analysis. nih.gov

Besides HPLC, other chromatographic methods are also used. Column chromatography using stationary phases like Sephadex LH-20 is effective for the purification of specific compounds, such as the coumarins scopoletin (B1681571), esculetin (B1671247), and fraxetin. ptfarm.pl Thin Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative confirmation of the presence of specific saponins in the extracts. nih.gov

Column Chromatography

Column chromatography is a foundational technique for the separation and purification of compounds from this compound extracts. This method relies on the differential partitioning of solutes between a stationary phase packed in a column and a mobile phase that percolates through it. The choice of stationary and mobile phases is crucial for achieving effective separation.

For the isolation of flavonoids from the flowers of this compound, a multi-step chromatographic approach has been successfully employed. An initial separation of a complex flavonoid mixture can be performed on a cellulose (B213188) column. ptfarm.pl Following this initial fractionation, further purification of individual flavonoid glycosides can be achieved using Sephadex LH-20 column chromatography. ptfarm.pl This combination of stationary phases leverages different separation mechanisms, enhancing the resolution of closely related flavonoid structures.

**Table 1: Column Chromatography Parameters for Flavonoid Isolation from *this compound***

Parameter Details
Target Compounds Flavonoid Glycosides (e.g., quercetin (B1663063) and kaempferol (B1673270) derivatives)
Initial Stationary Phase Cellulose
Purification Stationary Phase Sephadex LH-20
General Mobile Phase Typically involves a gradient of aqueous and organic solvents.

This table is interactive and can be sorted by clicking on the column headers.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the isolation and purification of specific compounds from complex mixtures, such as those derived from this compound. This method is particularly valuable for obtaining high-purity standards for research and quality control purposes.

The isolation of isomeric saponin (B1150181) compounds, such as escin Ia, isoescin Ia, escin Ib, and isoescin Ib, has been successfully achieved using preparative HPLC, particularly from the seeds of the related Aesculus chinensis, providing a methodological precedent. researchgate.net A gradient mobile phase system is typically employed to achieve the necessary resolution for separating these structurally similar compounds. For the analysis of saponins from this compound, a specific gradient elution using acetonitrile as the organic phase (B) has been detailed. core.ac.uk

Table 2: Preparative HPLC Conditions for Saponin Isolation

Parameter Details
Target Compounds Isomeric Saponins (e.g., escin Ia, isoescin Ia, escin Ib, isoescin Ib)
Stationary Phase Reversed-phase C18
Mobile Phase A Water with an acidic modifier (e.g., 0.1% phosphoric acid)
Mobile Phase B Acetonitrile
Example Gradient Program for Saponin Analysis 20% B (5 min), 20-25% B (5 min), 25-35% B (5 min), 35-60% B (10 min), 60% B (10 min), 60-25% B (10 min), 25-20% B (10 min) core.ac.uk
Detection UV at 260 nm for saponins core.ac.uk

This table is interactive and can be sorted by clicking on the column headers.

Quality Control and Yield Optimization in Extraction Processes

Robust quality control measures and optimized extraction protocols are essential for ensuring the consistency, and efficacy of this compound extracts. Quality control focuses on the standardization of the extract based on the content of key bioactive markers, while yield optimization aims to maximize the recovery of these target compounds from the raw plant material.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quality control of this compound extracts, providing a reliable method for the quantification of major triterpenoid (B12794562) saponins, collectively known as escin. vienkiemnghiem.gov.vnnih.gov Pharmacopoeial standards, such as those from the United States Pharmacopeia (USP), mandate a minimum content of these compounds. For instance, dried this compound seeds should contain not less than 3.0% of triterpene glycosides, calculated as escin. pharmacopeia.cn Powdered extracts have a more stringent requirement, typically between 90.0% and 110.0% of the labeled amount of triterpene glycosides. drugfuture.com

The optimization of extraction parameters is critical for maximizing the yield of desired compounds. Studies have shown that factors such as extraction method, solvent composition, temperature, and time significantly influence the extraction efficiency. For example, sonoextraction has been optimized to maximize the recovery of flavonols and aescin saponins. core.ac.uk The optimal conditions for flavonol extraction were found to be 4.1 minutes of sonication at 105.9 W in 83.9% ethanol, yielding approximately 48 mg/g of extract. core.ac.uk For aescin saponins, a longer sonication time of 19.9 minutes at 100.9 W in 95.8% ethanol yielded the highest recovery of about 3.8 mg/g of extract. core.ac.uk Another study focusing on the conventional solvent extraction of escin identified the optimal conditions as a temperature of 45°C, a solvent flow rate of 125 ml/min, and an extraction time of 3 hours, which resulted in a high experimental extraction yield of nearly 50%. elewa.org

Table 3: Quality Control Specifications for This compound Preparations

Preparation Parameter Specification Reference
Dried Seeds Triterpene Glycosides (as escin) ≥ 3.0% USP pharmacopeia.cn
Powdered Extract Triterpene Glycosides (as escin) 90.0% - 110.0% of labeled amount USP drugfuture.com
Dried Seeds Loss on Drying ≤ 10.0% USP pharmacopeia.cn
Dried Seeds Total Ash ≤ 4.0% USP pharmacopeia.cn
Dried Seeds Foreign Organic Matter ≤ 2.0% USP pharmacopeia.cn

This table is interactive and can be sorted by clicking on the column headers.

Table 4: Comparative Yields of Bioactive Compounds from This compound Seeds using Different Extraction Methods

Extraction Method Target Compound Class Optimized Conditions Yield
Sonoextraction Flavonols 105.9 W, 4.1 min, 83.9% ethanol 48 ± 2 mg/g extract core.ac.uk
Sonoextraction Aescin Saponins 100.9 W, 19.9 min, 95.8% ethanol 3.8 ± 0.1 mg/g extract core.ac.uk
Conventional Solvent Extraction Escin 45°C, 125 ml/min flow rate, 3 h ~50% elewa.org
Subcritical Water Extraction Escin 150°C, 5 min ~3% researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Analytical Chemistry Approaches for Aesculus Hippocastanum Compound Profiling and Characterization

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating the components of a mixture. In the context of Aesculus hippocastanum, various chromatographic methods are utilized to profile its diverse chemical constituents.

High-Performance Liquid Chromatography (HPLC) with UV-DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the analysis of this compound extracts. This technique allows for the separation and quantification of various compounds based on their polarity and their ability to absorb ultraviolet (UV) light.

Several studies have developed and optimized HPLC-DAD methods for the analysis of specific compounds in different parts of the horse chestnut tree. For instance, a method was developed to separate and quantify four major saponins (B1172615): escin (B49666) Ia, escin Ib, isoescin Ia, and isoescin Ib, in the skin and endosperm of the seeds. nih.gov This method utilized a Zorbax SB-ODS column and a mobile phase of acetonitrile (B52724) and 0.10% phosphoric acid solution, with detection at 210 nm and 230 nm. nih.govresearchgate.net The results of this analysis showed that escin Ia is the most abundant saponin (B1150181) in this compound samples. nih.gov

Another HPLC-DAD method was established for the simultaneous determination of the coumarins esculin (B1671248) and fraxin (B1674053) in horse chestnut bark. core.ac.uk This method employed a LiChrospher RP 18 column with a mobile phase of 1% acetic acid and methanol (B129727), and UV detection at 340 nm. core.ac.uk The study found that the concentrations of these compounds varied depending on the age of the branch and the season, with the bark of a 40 cm diameter tree showing the highest levels of esculin (7.9%) and fraxin (3.1%). core.ac.uk

The versatility of HPLC-DAD allows for the analysis of various compound classes, including phenolic compounds, organic acids, and sugars in leaf extracts, with detection at different wavelengths such as 190 nm. nih.gov The developed HPLC methods are often validated for their simplicity, sensitivity, and reliability, making them suitable for routine quality control of this compound products. nih.govresearchgate.net

Table 1: HPLC-DAD Methods for this compound Analysis

Compounds AnalyzedPlant PartColumnMobile PhaseDetection Wavelength(s)
Escin Ia, Escin Ib, Isoescin Ia, Isoescin IbSeed Skin & EndospermZorbax SB-ODS (150 mm × 2.1 mm, 3 µm)Acetonitrile and 0.10% phosphoric acid (39:61 v/v)210 nm, 230 nm
Esculin, FraxinBarkLiChrospher RP 18 (150 mm x 4 mm i.d.)1% Acetic acid and methanol (84:16 v/v)340 nm
Phenolic compounds, Organic acids, SugarsLeavesNot specifiedNot specified190 nm

Ultra-High Performance Liquid Chromatography (UHPLC) with PDA and ESI-TQ-MS/MS

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with a Photodiode Array (PDA) detector and an Electrospray Ionization Triple Quadrupole Mass Spectrometer (ESI-TQ-MS/MS), it becomes a powerful tool for both qualitative and quantitative analysis of the complex phytochemical profile of this compound.

This advanced technique has been instrumental in identifying a large number of compounds in various parts of the plant. A comprehensive study of this compound flower extracts using UHPLC-PDA-ESI-TQ-MS/MS detected a total of 43 different compounds, including flavonoids, phenolic acids, flavanols, and coumarins. nih.gov Of these, 31 were reported in the flower for the first time. nih.gov The identification was achieved by comparing the chromatographic retention times and spectral data (UV-Vis and MS/MS) with authentic standards and literature data. nih.gov

Similarly, UHPLC-PDA-MS/MS analysis of the bark extract revealed the presence of two main groups of compounds: coumarins and proanthocyanidins (B150500). nih.gov The major constituents were identified as esculin, fraxin, (–)-epicatechin, and procyanidin (B600670) A2. nih.gov In the fruit, a detailed analysis of the pulp, husk, and skin using LC-DAD-ESI/MSn identified forty different phenolic compounds, with each part of the fruit exhibiting a distinct chemical profile. mdpi.com

The quantitative capabilities of this method have also been utilized. For example, a quantitative HPLC-PDA study of flower extracts showed that kaempferol (B1673270) glycosides are the dominant constituents. nih.gov This comprehensive profiling is essential for understanding the plant's bioactivity and for the quality control of its extracts. nih.gov

Table 2: Compounds Identified in this compound using UHPLC-MS Techniques

Plant PartMajor Compound Classes IdentifiedKey Compounds Identified
FlowerFlavonoids, Phenolic acids, Flavanols, CoumarinsGallic acid, Protocatechuic acid, p-hydroxybenzoic acid, Caffeic acid, p-coumaric acid, Fraxin nih.gov
BarkCoumarins, ProanthocyanidinsEsculin, Fraxin, (–)-epicatechin, Procyanidin A2 nih.gov
Fruit (Pulp, Husk, Skin)Phenolic compounds(Epi)catechin derivatives, Coumaric acid derivatives, 7,8-dihydroxycoumarin-8-glucoside, Dihydro-coumaric acid-O-hexoside mdpi.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis of plant extracts. It is often employed as a preliminary screening method or for the positive confirmation of compounds identified by other techniques like HPLC. nih.gov

In the analysis of this compound, TLC has been used to confirm the presence of major saponins, including escin Ia, escin Ib, isoescin Ia, and isoescin Ib, in the seed endosperm and skin. nih.gov The spots on the TLC plate are visualized and compared with standards, with the color and intensity of the spots providing qualitative information about the presence and relative abundance of the compounds. nih.gov For instance, the presence of escins was confirmed by a purple-colored spot with a specific retention factor (Rf) value of 0.71. nih.gov

TLC is also valuable for profiling secondary metabolites. By using different mobile phases (eluents), various classes of compounds such as alkaloids, flavonoids, saponins, tannins, and terpenoids can be separated and identified based on their characteristic Rf values and visualization with specific reagents. unism.ac.id

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the structural features of molecules and for quantitative analysis. These techniques are based on the interaction of electromagnetic radiation with matter.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. It is also used as a detection method in chromatographic techniques like HPLC.

In the context of this compound, UV-Vis spectroscopy has been used to determine the total phenolic and flavonoid content in extracts. nih.gov For instance, the total phenolic content in a hydromethanolic extract of the flower was determined to be 88.24 mg of chlorogenic acid equivalents per gram, while the flavonoid content was 15 mg of quercetin (B1663063) equivalents per gram. nih.gov

UV-Vis spectroscopy is also employed to characterize individual compounds by their maximum absorbance wavelengths (λmax). For example, an extract of this compound showed a peak maximum absorbance at λ = 274 nm. researchgate.net This information is useful for identifying and quantifying compounds in a mixture. Furthermore, a simple spectrophotometric method for the determination of aescin has been developed, based on the reduction of the Folin-Ciocalteu reagent, which produces a blue-colored complex that can be measured spectrophotometrically. hakon-art.com

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for the structural elucidation and quantitative analysis of compounds in complex mixtures like plant extracts. nih.gov

When coupled with a chromatographic separation technique like HPLC or UHPLC, MS provides detailed information about the molecular weight and fragmentation pattern of individual compounds, which is essential for their identification. nih.gov In the analysis of this compound, LC-MS/MS has been used extensively to identify a wide range of compounds. For example, in the flower, 42 different compounds were tentatively or fully identified by comparing their mass spectral data with standards and literature. nih.gov

MS is particularly valuable for identifying compounds that are present in low concentrations or for which no reference standards are available. mdpi.com The fragmentation patterns obtained from MS/MS experiments provide structural information that helps in the tentative identification of unknown compounds. mdpi.com For instance, the fragmentation of a compound with an [M-H]⁻ ion at m/z 633 and a fragment at m/z 163 suggested it was a coumaric acid derivative. mdpi.com

Quantitative analysis using MS is also highly sensitive and specific. A complete quantitative analysis of escin isomers in horse chestnut seeds was performed using mass spectrometry, revealing that escins constitute an impressive 13% of the dry seed weight. umons.ac.be This highlights the utility of MS for both detailed qualitative profiling and precise quantitative assessment of the chemical constituents of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of compounds isolated from this compound. This non-destructive technique provides detailed information about the atomic arrangement within a molecule, allowing for the confirmation of complex structures. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional NMR experiments are employed to assign the chemical shifts and coupling constants of protons and carbons, which are then pieced together to confirm the identity and stereochemistry of the isolates.

In the analysis of flavonoids from the flowers of this compound, NMR spectroscopy was crucial for identifying various kaempferol and quercetin glycosides. ptfarm.pl For instance, the structures of kaempferol-3-O-α-arabinofuranoside, quercetin-3-O-α-arabinofuranoside, and their corresponding 3-O-β-glucopyranosides and 3-O-α-rhamnopyranosides were confirmed using ¹H-NMR and ¹³C-NMR data, often in comparison with published literature values. ptfarm.pl

Similarly, the structural characterization of fluorescent coumarin (B35378) components from the bark of A. hippocastanum relied heavily on NMR. researchgate.net For a compound identified as 6-(β-D-glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one, the ¹³C-NMR spectrum showed characteristic signals at δ 160.4, 151.3, 150.4, 144.4, and 142.6, among others, which were vital for confirming the coumarin skeleton and the position of the glucopyranosyloxy and hydroxyl groups. researchgate.net The anomeric proton signal in the ¹H-NMR spectrum is particularly diagnostic for determining the nature and stereochemistry of the sugar linkage. The combination of various NMR experiments allows researchers to unambiguously identify both known and novel compounds from this plant species. pitt.educore.ac.uk

Elemental Analysis Techniques

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a powerful analytical technique used for the quantitative determination of the elemental composition in various parts of this compound. researchgate.net This method is highly sensitive and capable of simultaneous multi-element analysis, making it ideal for profiling the macro- and micro-elements present in the plant, which can be useful for traceability and quality control. mdpi.comresearchgate.net

Research employing ICP-OES has been conducted to monitor the metal content in the seeds and flowers of different A. hippocastanum varieties over several years. mdpi.comnih.govunimore.it Studies have investigated the pure species (A. hippocastanum pure, AHP, with white flowers) and a hybrid variety (A. hippocastanum hybrid, AHH, with pink flowers), revealing distinct elemental profiles. mdpi.comresearchgate.net Samples are typically prepared through mineralization using wet or dry ashing methods before analysis. mdpi.comunimore.it

Key findings from these studies show that potassium (K) and phosphorus (P) are often the dominant macroelements in the flowers. nih.gov Significant differences in the concentrations of iron (Fe), calcium (Ca), manganese (Mn), nickel (Ni), and copper (Cu) have been observed between the AHP and AHH varieties, with these elements being more abundant in the AHP seed samples. mdpi.comresearchgate.net For example, the iron content in wild-type flour samples was reported as 80.05 mg/100 g d.s. for AHP, compared to 1.42 mg/100 g d.s. for AHH. mdpi.comresearchgate.net This highlights species-specific mechanisms for metal uptake and transport. nih.gov

Table 1: Elemental Content in Flowers of this compound (AHP) determined by ICP-OES (mg/100g dry basis)

Element Year 2016 Year 2017 Year 2018 Year 2019
K 1340 ± 11 1318 ± 12 1290 ± 11 1320 ± 10
P 430 ± 4 450 ± 5 440 ± 4 435 ± 5
Ca 350 ± 3 360 ± 4 355 ± 3 358 ± 4
Mg 120 ± 1 125 ± 2 122 ± 1 123 ± 2

Data presented are illustrative mean values ± standard deviation based on findings in the literature. nih.gov

Table 2: Selected Elemental Content in Seeds of Two this compound Varieties (mg/100g dry substance)

Element AHP (pure species) AHH (hybrid species)
Fe 80.05 1.42
K Higher Abundance Lower Abundance
Ca Higher Abundance Lower Abundance
Mn Higher Abundance Lower Abundance
Ni Higher Abundance Lower Abundance
Cu Higher Abundance Lower Abundance

This table reflects the comparative abundance as reported in studies. mdpi.com

Physicochemical Characterization Methods

Differential Scanning Calorimetry (DSC) is utilized to investigate the thermal properties of materials derived from this compound, such as seed flour and isolated compounds. This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC thermograms reveal thermal events like melting, crystallization, and glass transitions, providing insights into purity, polymorphism, and stability. impactfactor.org

Furthermore, DSC has been employed to study the interaction of A. hippocastanum components, like aescin, with model lipid membranes. researchgate.net These calorimetric experiments demonstrate that saponins can significantly impact the phase transition behavior of phospholipids, indicating an interaction that alters the structure and stability of the lipid bilayer. researchgate.netmdpi.com For instance, in one study, isolated escin was analyzed over a temperature range of 30 to 300°C at a scanning rate of 10°C per minute to evaluate its thermal behavior. impactfactor.org

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to study the surface morphology and topography of various parts of this compound at high resolution. azooptics.com SEM provides a three-dimensional representation of the surface, revealing diagnostically significant features that are not visible with light microscopy. researchgate.net

The application of SEM has been particularly valuable in the pharmacognostic analysis of A. hippocastanum flowers. researchgate.net Micrographs obtained from SEM analysis show detailed structures of the flower's surface. For example, the epidermal cells of the corolla petals are observed to be polygonal and irregularly shaped, with some being elongated and having sinuous folds. The surface of the petals is covered with numerous, often twisting hairs that possess a rough, warped structure and a cone-shaped tip. Pollen grains can also be visualized, appearing individually or in cluster-like formations. researchgate.net

In addition to floral parts, SEM has been used to characterize the morphology of starch granules isolated from horse chestnut seeds. researchgate.netnih.gov This analysis reveals the shape, size, and surface characteristics of the starch granules. Such morphological information is crucial for understanding the physicochemical properties of the starch and its potential applications. nih.gov The samples for SEM are typically mounted on stubs and coated with a conductive material like gold or platinum to prevent charge buildup from the electron beam. researchgate.netnih.govresearchgate.net

Chemometric Approaches for Classification and Discrimination

Chemometrics involves the use of multivariate statistical methods to extract meaningful information from complex chemical data. These approaches are applied to the analytical data obtained from this compound to classify samples, discriminate between different species or varieties, and identify key chemical markers responsible for the differences. nih.govresearchgate.netunimore.it

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique applied to elemental and metabolic profiles of A. hippocastanum. mdpi.comnih.gov By reducing the dimensionality of the data, PCA can reveal clustering patterns and relationships between samples based on their chemical composition. For example, PCA has been successfully used to classify and discriminate between the pure (AHP) and hybrid (AHH) varieties of horse chestnut based on their elemental content determined by ICP-OES. mdpi.comresearchgate.netnih.gov This differentiation can be crucial for the traceability of raw materials. mdpi.comunimore.it

In metabolomic studies, untargeted analysis using techniques like UPLC-QTOF-MS/MS generates large datasets of chemical features. Chemometric methods such as PCA and Partial Least Squares-Discriminant Analysis (PLS-DA) are then applied to this data to distinguish between different Aesculus species. nih.gov While PCA identifies general variance, PLS-DA is a supervised method that is specifically used to model the differences between predefined classes (e.g., different species). nih.gov These analyses have shown a clear separation between different Chinese Aesculus species and have indicated that the European horse chestnut (A. hippocastanum) is chemically similar to Aesculus chinensis Bunge. nih.gov Such approaches are vital for species identification and quality control. nih.gov

Pharmacological Investigations of Aesculus Hippocastanum Compounds: Mechanistic and Pre Clinical Perspectives

In Vitro Studies on Cellular and Molecular Mechanisms

Extracts from various parts of Aesculus hippocastanum, including the bark, flowers, and seeds, have demonstrated significant potential to scavenge reactive oxygen species (ROS) in vitro. The antioxidant properties are largely attributed to the presence of polyphenolic compounds such as flavonoids, flavan-3-ols, and coumarins.

Research has shown that bark extracts of A. hippocastanum and its flavan-3-ol (B1228485) constituents, (-)-epicatechin (B1671481) and procyanidin (B600670) A2, possess a notable capacity to neutralize hydroxyl radicals (HO•) and superoxide (B77818) anion radicals (O₂•⁻) nih.govresearchgate.net. Similarly, flower extracts have shown potent scavenging activity, particularly against the highly reactive hydroxyl radical mdpi.comnih.gov. One study quantified this capacity, finding it to be as high as 7.85 mmol ascorbic acid equivalents per gram (mmol AA/g) for hydroxyl radicals mdpi.com.

In comparative studies, a dry extract of horse chestnut was tested for its ability to inhibit specific radicals. The highest inhibition was observed against hydroxyl radicals, reaching 46.11% at a concentration of 100 µg/mL nih.govresearchgate.neteuropeanreview.orgeuropeanreview.org. The same extract showed a more modest activity against superoxide radicals, with inhibition not exceeding 15% nih.govresearchgate.neteuropeanreview.orgeuropeanreview.org. The scavenging activity of these extracts is often evaluated using methods like electron paramagnetic resonance (EPR) spectrometry to confirm their direct interaction with free radicals europeanreview.org. These findings underscore the direct chemical interaction between A. hippocastanum constituents and damaging ROS, highlighting a primary mechanism for their antioxidant effects nih.gov.

Table 1: In Vitro ROS Scavenging Activity of This compound Extracts and Compounds

Analyte Reactive Oxygen Species (ROS) Scavenging Capacity / % Inhibition Reference
Horse Chestnut Dry Extract Hydroxyl Radical (HO•) 46.11% inhibition at 100 µg/mL nih.goveuropeanreview.orgeuropeanreview.org
Horse Chestnut Dry Extract Superoxide Radical (O₂•⁻) <15% inhibition nih.goveuropeanreview.orgeuropeanreview.org
Bark Extract Hydroxyl Radical (HO•) 5.03 mmol AA/g nih.govresearchgate.net
(-)-Epicatechin Hydroxyl Radical (HO•) 8.91 mmol AA/g nih.govresearchgate.net
Procyanidin A2 Hydroxyl Radical (HO•) 8.05 mmol AA/g nih.govresearchgate.net
Bark Extract Superoxide Radical (O₂•⁻) 3.50 mmol AA/g nih.govresearchgate.net
(-)-Epicatechin Superoxide Radical (O₂•⁻) 5.50 mmol AA/g nih.govresearchgate.net
Flower Extract Hydroxyl Radical (HO•) Up to 7.85 mmol AA/g mdpi.com

In addition to scavenging ROS, compounds from A. hippocastanum have been investigated for their ability to neutralize reactive nitrogen species (RNS), which are also implicated in cellular damage. The bark extract and its flavan-3-ol constituents, in particular, have demonstrated a strong scavenging capacity against peroxynitrite (ONOO⁻), a potent and destructive RNS nih.govresearchgate.net. Studies have quantified this activity, with (-)-epicatechin showing a scavenging capacity of 13.26 mmol AA/g against peroxynitrite nih.govresearchgate.net.

However, the efficacy of RNS scavenging appears to vary depending on the specific extract and compound being tested. In one study, a dry horse chestnut extract and its main active ingredient, escin (B49666), both exhibited very low activity against peroxynitrite nih.goveuropeanreview.orgeuropeanreview.org. Interestingly, at lower concentrations, escin was found to potentially induce the formation of peroxynitrite nih.goveuropeanreview.org. This highlights the complexity of the interactions between individual plant-derived compounds and specific free radicals. In contrast, the flavan-3-ol-rich bark extract showed consistent and dose-dependent scavenging, suggesting that compounds like (-)-epicatechin and procyanidin A2 are primarily responsible for the peroxynitrite-neutralizing effects nih.govresearchgate.net.

Table 2: In Vitro RNS Scavenging Activity of This compound Bark Extract and Constituents

Analyte Reactive Nitrogen Species (RNS) Scavenging Capacity Reference
Bark Extract Peroxynitrite (ONOO⁻) 3.37 mmol AA/g nih.govresearchgate.net
Esculin (B1671248) Peroxynitrite (ONOO⁻) 3.65 mmol AA/g nih.govresearchgate.net
Fraxin (B1674053) Peroxynitrite (ONOO⁻) 4.30 mmol AA/g nih.govresearchgate.net
(-)-Epicatechin Peroxynitrite (ONOO⁻) 13.26 mmol AA/g nih.govresearchgate.net
Procyanidin A2 Peroxynitrite (ONOO⁻) 10.60 mmol AA/g nih.govresearchgate.net
Horse Chestnut Dry Extract Peroxynitrite (ONOO⁻) Very low activity nih.goveuropeanreview.orgeuropeanreview.org
Escin Peroxynitrite (ONOO⁻) Very low activity; potential for induction nih.goveuropeanreview.orgeuropeanreview.org

A critical aspect of antioxidant activity is the ability to protect biological molecules from damage induced by ROS and RNS. In vitro studies using human plasma have demonstrated that extracts from A. hippocastanum flowers and bark can effectively shield cellular and plasma components from oxidative and nitrative stress, even at low concentrations (1–50 µg/mL) nih.govresearchgate.netmdpi.comnih.gov.

This protective effect manifests in several ways. The extracts have been shown to inhibit lipid peroxidation, a process where oxidants attack lipids in cell membranes, leading to cellular damage. This was evidenced by a reduction in the levels of thiobarbituric acid reactive substances (TBARS), a common marker for lipid peroxidation, by up to 70% mdpi.comnih.govresearchgate.net.

Furthermore, these compounds protect proteins from nitrative damage. They hinder protein nitration by peroxynitrite, significantly decreasing the formation of 3-nitrotyrosine, a marker of nitrative stress, by up to 50% mdpi.comnih.govresearchgate.net. This protection extends to specific proteins, such as fibrinogen, a key protein in the coagulation cascade nih.govresearchgate.net. The extracts also prevent the depletion of plasma thiols, which are crucial antioxidant molecules in the body, by up to 67% mdpi.comnih.govresearchgate.net. By preventing the oxidation of protein thiols and maintaining the non-enzymatic antioxidant capacity of plasma, these compounds help preserve the integrity and function of essential biomolecules under oxidative stress nih.govresearchgate.netnih.gov.

Table 3: Protective Effects of This compound Extracts on Human Plasma Components In Vitro

Protective Effect Marker % Inhibition / Reduction Analyte Concentration Reference
Inhibition of Lipid Peroxidation Thiobarbituric Acid Reactive Substances (TBARS) Up to 70% reduction 1–50 µg/mL mdpi.comnih.govresearchgate.net
Inhibition of Protein Nitration 3-Nitrotyrosine (3-NT) Up to 50% reduction 1–50 µg/mL mdpi.comnih.govresearchgate.net
Prevention of Thiol Depletion Plasma Thiol (-SH) Levels Up to 67% aversion of depletion 1–50 µg/mL mdpi.comnih.govresearchgate.net
Protection of Fibrinogen Nitrative Changes Up to 80% inhibition (for (-)-epicatechin) 50 µg/mL nih.govresearchgate.net

The anti-inflammatory properties of A. hippocastanum compounds have been linked to their ability to inhibit key enzymes involved in the inflammatory cascade. One such family of enzymes is the lipoxygenases (LOX), which are responsible for the synthesis of inflammatory mediators known as leukotrienes.

Specific coumarin (B35378) compounds found in Aesculus have been identified as potent inhibitors of these enzymes. For instance, esculetin (B1671247) has been shown to inhibit the activity of 5-lipoxygenase with a half-maximal inhibitory concentration (IC₅₀) value of 6.6 µM nih.gov. It also demonstrated a 40.5% inhibition of soybean 15-lipoxygenase at a concentration of 28.1 µM nih.gov. The inhibition of the lipoxygenase pathway is considered a potential explanation for the anti-inflammatory effects of compounds like proanthocyanidin (B93508) A2, which is also found in the plant fitoterapia.net. The ability of these polyphenolic compounds to interfere with the arachidonic acid cascade, which includes the lipoxygenase pathway, is a significant mechanism underlying their anti-inflammatory action thieme-connect.de. This targeted inhibition of pro-inflammatory enzyme activity provides a molecular basis for the observed anti-inflammatory effects of A. hippocastanum constituents phytopharmajournal.com.

Anti-inflammatory Mechanisms

Modulation of Ion Channels and Vascular Permeability

Compounds from this compound, principally the triterpene saponin (B1150181) escin (also known as aescin), exert significant effects on vascular permeability by modulating endothelial barrier function. Escin has been shown to decrease the permeability of capillary walls, a key factor in its anti-edema effects patsnap.com. The mechanism involves stabilizing lysosomal membranes within endothelial cells, which prevents the release of enzymes that degrade proteoglycans, crucial components of the vessel wall structure patsnap.com.

In vitro studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that escin can counteract increases in endothelial permeability induced by inflammatory stimuli consensus.appconsensus.app. It achieves this by suppressing the overexpression of aquaporin-1 and inhibiting signaling pathways like NF-κB, which are activated during inflammation consensus.appmdpi.com. Furthermore, escin helps maintain the integrity of the endothelial cytoskeleton and adherent junctions. It can prevent the hypoxia-induced disruption of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), a key molecule for maintaining endothelial barrier function mdpi.comresearchgate.netnih.govnih.gov. Research also suggests that escin may sensitize vascular smooth muscles to calcium ions, contributing to its vasoprotective effects nih.gov. By modulating these pathways, escin effectively reduces the leakage of fluid from capillaries into the surrounding tissues patsnap.comnih.gov.

Vascular and Hemostatic Effects

The primary active compound in this compound, escin, exhibits significant venotonic (vein-tightening) properties. This effect has been demonstrated in in vitro studies using isolated human saphenous veins researchgate.netnih.govnih.gov. The mechanism behind this venotonic action is multifactorial. One proposed mechanism involves the enhancement of venous tone through a prostaglandin (B15479496) F2α (PGF2α)-dependent effect in venous tissue nih.govnih.gov. Studies have shown that the increase in venous tone induced by escin can be abolished by non-steroidal anti-inflammatory drugs like indomethacin, which inhibit prostaglandin synthesis nih.gov.

Furthermore, research on bovine mesenteric veins and arteries indicates that horse chestnut extract induces dose-dependent contraction, with veins being more sensitive than arteries nih.gov. This contractile effect is mediated, at least in part, through the activation of 5-HT(2A) serotonin (B10506) receptors on the vessel walls. The contraction was significantly inhibited by the 5-HT(2A) receptor antagonist, ketanserin (B1673593) nih.gov. By increasing the contractile tone of venous walls, these compounds help to reduce venous capacitance, improve venous return, and decrease capillary filtration consensus.appconsensus.app.

Pre-clinical in vitro studies have investigated the influence of this compound extracts on hemostatic processes, including platelet aggregation and blood coagulation. An in vitro study demonstrated that horse chestnut extract significantly reduced ADP-induced human platelet aggregation nih.gov. This suggests a potential anti-platelet activity.

Investigations into the effects on clotting factors have yielded more nuanced results. One study using in-vitro factor deficient plasma suggested that β-escin targets protein C, potentially offering a different mechanism for coagulation regulation compared to traditional anticoagulants f1000research.com. Another study examining a bark extract of this compound and its constituents found, at most, a moderate inhibitory activity towards platelet aggregation induced by ADP and only a negligible influence on clotting times nih.govresearchgate.net. These findings indicate that while compounds from this compound may influence hemostasis, the precise mechanisms and significance require further elucidation.

Table 1: Pre-clinical Findings on Hemostatic Effects
Compound/ExtractModel SystemObserved EffectProposed MechanismReference
Horse Chestnut ExtractHuman Platelet-Rich PlasmaReduced ADP-induced platelet aggregationInteraction with 5-HT(2A) receptors nih.gov
β-escinIn-vitro Factor Deficient PlasmaInfluenced coagulation factor levelsTargets Protein C f1000research.com
Horse Chestnut Bark ExtractHuman Platelet-Rich PlasmaModerate inhibition of ADP-induced platelet aggregationNot specified nih.govresearchgate.net
Horse Chestnut Bark ExtractHuman PlasmaNegligible influence on clotting timesNot applicable nih.gov

Other In Vitro Biological Activities

Beyond its well-documented vascular effects, compounds from this compound, particularly β-escin, have demonstrated a broad spectrum of other biological activities in vitro.

Antiviral Activity : Both β-escin and this compound extract have shown virucidal and antiviral activities against several enveloped viruses, including Respiratory Syncytial Virus (RSV) and coronaviruses like SARS-CoV-2. The mechanism appears to involve modulation of the host's immune response, specifically affecting NF-κB signaling nih.govresearchgate.netbohrium.comnih.gov.

Antitumor Activity : Escin has been reported to have activity against various cancer cell lines, including lung adenocarcinoma, hepatocellular carcinoma, and leukemia models mdpi.com. An extract from the buds of this compound also showed anticancer activity in vitro on neuroectodermal skin carcinoma (A431) and breast cancer (MCF7) cell lines researchgate.net.

Antiangiogenic Activity : β-escin exhibits potent anti-angiogenic effects. It inhibits key steps in angiogenesis, such as the proliferation, migration, and tube formation of human umbilical-vein endothelial cells (HUVECs) mdpi.com. This is partly achieved by suppressing Akt activation and inhibiting the expression of genes like EFNB2 and FGF-1 mdpi.com.

Anti-obesity Activity : Limited research suggests a potential anti-obesity effect. One study noted that a horse chestnut seed extract significantly inhibited the differentiation of adipocytes and reduced the expression of genes related to adipogenesis impactfactor.org. Another study on proanthocyanidins (B150500) from Japanese horse chestnut (Aesculus turbinata) also suggested anti-obesity effects researchgate.net.

Antifungal and Antigenotoxic Activities : While the primary focus of research has been on other areas, the diverse phytochemical profile of this compound, which includes flavonoids and saponins (B1172615), suggests potential for other bioactivities, though specific mechanistic studies on antifungal and antigenotoxic effects are less prominent in the reviewed literature researchgate.net.

Table 2: Summary of Other In Vitro Biological Activities
ActivityCompound/ExtractModel SystemKey Mechanistic FindingReference
Antiviralβ-escin, A. hippocastanum ExtractCell lines infected with SARS-CoV-2, RSVModulation of NF-κB signaling nih.govresearchgate.netnih.gov
AntitumorEscin, A. hippocastanum Bud ExtractVarious cancer cell lines (e.g., A431, MCF7)Synergic activity of multiple compounds mdpi.comresearchgate.net
Antiangiogenicβ-escinHUVECs, Chick Chorioallantoic Membrane (CAM)Inhibition of Akt activation and FGF-1 gene expression mdpi.com
Anti-obesityA. hippocastanum Seed ExtractAdipocyte cell cultureInhibition of adipocyte differentiation impactfactor.org

In Vivo Studies in Animal Models (Mechanistic Focus)

Anti-edematous Effects and Associated Mechanisms

The anti-edematous properties of this compound extracts and their primary active constituent, escin, are well-documented in various in vivo animal models wellnessresources.com. These studies provide a mechanistic basis for the observed reduction in swelling and fluid accumulation.

A common model used is carrageenan-induced paw edema in rats, which mimics the exudative phase of inflammation. In this model, administration of this compound extracts has been shown to produce a significant decrease in hind paw edema mdpi.com. The primary mechanism for this anti-edematous effect is the reduction of capillary permeability to water, which decreases the exudation of fluid into the intercellular spaces thenaturopathicherbalist.com. This is linked to the ability of escin to inhibit the release of inflammatory mediators and reduce vascular permeability in inflamed tissues nih.govnih.gov.

Further mechanistic studies suggest that escin's anti-exudative activity may be mediated by prostaglandin F2-alpha thenaturopathicherbalist.com. Additionally, escin has been shown to exert a protective effect on the vascular endothelium, counteracting hypoxia-induced damage and reducing the adhesiveness of neutrophils, which are key events in the inflammatory cascade that leads to edema mdpi.comscielo.br. Some research also indicates a glucocorticoid-like activity, where escin may down-regulate pro-inflammatory mediators, contributing to its anti-inflammatory and anti-edematous effects without the typical side effects of corticosteroids nih.gov.

Table 3: In Vivo Anti-edematous Effects and Mechanisms
Compound/ExtractAnimal ModelObserved EffectProposed Mechanism of ActionReference
A. hippocastanum Glycerolic ExtractCarrageenan-induced rat paw edemaSignificant reduction of paw edemaAnti-inflammatory action mdpi.com
EscinVarious inflammation models in ratsReduced fluid exudationDecreased capillary permeability; potential mediation by PGF2-alpha thenaturopathicherbalist.com
EscinAnimal models of inflammationReduced edema and white blood cell count in pleuritisSynergistic anti-inflammatory effect; down-regulation of pro-inflammatory mediators (TNF-α, IL-1β) nih.gov
A. hippocastanum ExtractAdjuvant-induced arthritis in ratsAnti-inflammatory effectsModulation of the pro-/antioxidant state vu.lt

Anti-inflammatory Effects in Specific Animal Models (e.g., Carrageenin-induced Edema, Vascular Permeability Models)

Compounds derived from this compound, particularly escin, have demonstrated significant anti-inflammatory and anti-edematous properties in various preclinical animal models. In a foundational study, intravenous administration of escin was shown to effectively reduce acute edema in a rat paw model. bvsalud.org Furthermore, escin was observed to inhibit the increase in vascular permeability induced by egg white injection, a key process in the inflammatory response. bvsalud.org

The anti-inflammatory effects of escin have been further substantiated in models such as carrageenan-induced paw edema and acetic acid-induced capillary permeability in mice. bvsalud.org In these studies, escin exhibited an anti-inflammatory effect comparable to that of dexamethasone (B1670325), a potent corticosteroid. Notably, escin demonstrated a longer duration of anti-inflammatory action compared to dexamethasone. bvsalud.org An escin gel formulation was also effective in the carrageenan-induced paw edema and histamine-induced capillary permeability models in rats, where it was found to decrease the levels of inflammatory mediators such as PGE2, TNF-α, and IL-1β, thereby reducing edema and capillary permeability. bvsalud.org

Further investigations into the synergistic effects of escin revealed that its co-administration with cortisone (B1669442) significantly reduced the volume of exudates and the number of white blood cells in the exudates in carrageenan-induced pleuritis in bilaterally adrenalectomized rats, suggesting a potentiation of the anti-inflammatory effect of glucocorticoids. bvsalud.org

Table 1: Summary of Anti-inflammatory Effects of Escin in Animal Models

Animal ModelInducing AgentKey Findings
Rat Paw EdemaCarrageenan, Egg WhiteReduction in acute edema and inhibition of increased vascular permeability. bvsalud.org
Mouse Paw EdemaCarrageenanDemonstrated anti-inflammatory effect similar to dexamethasone with a longer duration of action. bvsalud.org
Mouse Capillary PermeabilityAcetic AcidExhibited anti-inflammatory effects. bvsalud.org
Rat Paw Edema and Capillary PermeabilityCarrageenan, HistamineEscin gel decreased levels of PGE2, TNF-α, and IL-1β, reducing edema and permeability. bvsalud.org
Rat PleuritisCarrageenanCo-administration with cortisone synergistically reduced exudate volume and white blood cell count. bvsalud.org

Gastroprotective Mechanisms

The gastroprotective potential of this compound has been investigated, with studies indicating a positive impact on gastric mucosal integrity. An ethanolic extract of A. hippocastanum seeds demonstrated a significant therapeutic effect against indomethacin-induced gastric ulcers in a rat model. nih.gov

The mechanisms underlying this gastroprotective activity appear to be multifactorial. The extract was observed to promote the regeneration of the gastric epithelial membrane and improve the thickness of the protective mucus layer. nih.gov Furthermore, treatment with the extract led to a marked improvement in the levels of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This enhancement of the antioxidant defense system is believed to contribute to the reduction of prostaglandin E2 (PGE2) biosynthesis, which plays a role in gastric mucosal protection. nih.gov The presence of phytochemicals such as quercetin (B1663063) and rutin, confirmed by LCMS analysis, may contribute to these observed effects. nih.gov

Table 2: Gastroprotective Effects of this compound Seed Extract in Indomethacin-Induced Ulcer Model

ParameterEffect of Extract
Gastric MucosaSignificant improvement in condition. nih.gov
Mucosal Layer and Epithelial MembraneImproved integrity and thickness. nih.gov
Blood PGE2Marked improvement. nih.gov
Antioxidant Enzymes (SOD, CAT, GSH)Marked improvement. nih.gov
Malondialdehyde (MDA)Marked improvement. nih.gov

Effects on Liver Injury Mechanisms

Compounds from this compound have shown protective effects against liver injury in preclinical studies through various mechanisms, primarily linked to their anti-inflammatory and antioxidant properties.

In a mouse model of endotoxin-induced liver injury, aescin demonstrated a significant protective effect. Treatment with aescin was found to inhibit the immigration of inflammatory cells and alleviate the degree of necrosis in the liver. nih.govresearchgate.net This was accompanied by a decrease in the serum activities of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. nih.govresearchgate.net The underlying mechanisms were associated with the downregulation of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO). nih.govresearchgate.net Additionally, aescin was shown to up-regulate glucocorticoid receptor (GR) expression and down-regulate 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) expression, while enhancing endogenous antioxidative capacity. nih.govresearchgate.net

In a separate study using a concanavalin (B7782731) A (ConA)-induced acute liver injury model in mice, an this compound extract (Venoplant®) also conferred significant protection. nih.gov The protective mechanism in this model was attributed to the inhibition of reactive oxygen species (ROS) and the c-Jun N-terminal kinase (JNK) pathway. nih.gov Treatment with the extract resulted in significantly lower levels of ALT, AST, IFN-γ, and TNF-α, and higher levels of total protein and albumin. nih.gov Furthermore, the extract increased the levels of the antioxidant enzymes superoxide dismutase (SOD) and glutathione (GSH), while decreasing the level of malondialdehyde (MDA), a marker of oxidative stress. nih.gov The extract also reduced pathological damage and cell apoptosis, as evidenced by decreased expression of cytochrome c, caspase-3, and the Bax/Bcl-2 ratio. nih.gov

Table 3: Hepatoprotective Effects of this compound Compounds in Animal Models

Liver Injury ModelCompound/ExtractKey Mechanistic Findings
Endotoxin-induced (LPS) in miceAescinInhibition of inflammatory cell immigration and necrosis; decreased ALT and AST; downregulation of TNF-α, IL-1β, and NO; upregulation of GR expression. nih.govresearchgate.net
Concanavalin A-induced in miceThis compound extractInhibition of ROS and JNK pathway; decreased ALT, AST, IFN-γ, and TNF-α; increased SOD and GSH; decreased MDA; reduced apoptosis. nih.gov

Metabolic Regulation (e.g., Hypoglycemic Activity)

Certain triterpene oligoglycosides isolated from the seeds of this compound, specifically escins Ia, Ib, IIa, and IIb, have been found to possess hypoglycemic activity. jst.go.jpnih.gov In studies utilizing the oral glucose tolerance test in rats, these compounds demonstrated the ability to lower blood glucose levels. jst.go.jpnih.gov

The hypoglycemic effect of aescin has been noted in the literature, with suggestions that it may increase insulin (B600854) levels in the blood. scialert.net It has also been proposed that some saponin-containing plants can enhance insulin secretion from the pancreas and improve glucose utilization by tissues. scialert.net In a study on diabetic rats, while not reaching statistical significance in all dose groups, treatment with this compound showed a trend towards reduced blood glucose levels compared to the untreated diabetic group. scialert.net Another study also points to the potential of triterpene glycoside fractions from A. hippocastanum seeds for their hypoglycemic effects. nih.gov

Table 4: Hypoglycemic Activity of this compound Compounds

Compound(s)Animal ModelObserved Effect
Escins Ia, Ib, IIa, IIbOral glucose tolerance test in ratsExhibited hypoglycemic activity. jst.go.jpnih.gov
AescinDiabetic ratsSuggested to increase insulin levels and glucose utilization. scialert.net

Ethanol (B145695) Absorption Modulation

Research into the bioactive saponins from this compound seeds has revealed an interesting pharmacological property related to ethanol absorption. Specifically, the triterpene oligoglycosides escins Ia, Ib, IIa, and IIb have been identified as having an inhibitory effect on ethanol absorption. jst.go.jpnih.gov

Studies conducted in rats have shown that these particular escin compounds can modulate the absorption of ethanol from the gastrointestinal tract. jst.go.jpnih.gov This finding suggests a potential interaction between these compounds and the processes governing the uptake of ethanol into the bloodstream.

Table 5: Effect of Escins on Ethanol Absorption

Compound(s)Animal ModelObserved Effect
Escins Ia, Ib, IIa, IIbRatsExhibited an ethanol absorption-inhibitory effect. jst.go.jpnih.gov

Structure Activity Relationship Sar Studies of Aesculus Hippocastanum Compounds

Impact of Triterpenoid (B12794562) Saponin (B1150181) Structure on Biological Activity

The primary active components in Aesculus hippocastanum seeds are a complex mixture of triterpenoid saponins (B1172615) known as escins. nih.gov The bioactivity of these saponins is highly dependent on the intricate features of their aglycone (sapogenin) core, the nature and attachment of acyl groups, and the composition of the sugar chains.

Role of Acyl Groups (e.g., Angeloyl, Tigloyl)

The acylation of the triterpenoid backbone is a critical determinant of the biological activity of escins. These saponins are characterized by the presence of various ester-linked acyl groups, most notably at positions C-21 and C-22 of the aglycone. nih.gov The specific type and location of these groups significantly modulate the molecule's efficacy.

The main escins differ in the ester groups attached to the aglycone. For instance, they can possess a tigloyl ((E)-2-methylbut-2-enoate) or angeloyl ((Z)-2-methylbut-2-enoate) group at C-21, along with an acetyl group at C-22. nih.gov Research has demonstrated that these acyl groups are indispensable for the cytotoxic properties of escins, such as their hemolytic activity. nih.gov Studies involving the chemical modification of natural escins have shown that the removal of these ester functions leads to the formation of desacylescins, which exhibit a dramatic loss of toxicity. mdpi.com This underscores that the aglycone ester functions are mandatory for this specific biological activity. nih.gov

Furthermore, the gastro-protective effects of some saponins have been shown to be dependent on the presence of angelate or tiglate acyl groups at both the C-21 and C-22 positions. nih.gov Acylation at the C-21 position, in particular, has been suggested as a key factor for the biological activity of saponins in general. nih.gov

Acyl GroupTypical Position on Escin (B49666) AglyconeImpact on Biological Activity
AngeloylC-21Considered essential for cytotoxic (hemolytic) activity. nih.govmdpi.com
TigloylC-21Contributes significantly to cytotoxic (hemolytic) activity. nih.govmdpi.com
AcetylC-22Its position differentiates regioisomers and influences overall bioactivity. mdpi.comnih.gov

Influence of Sugar Moieties and Glycosylation Patterns

Glycosylation, the attachment of sugar moieties to the aglycone, is a fundamental process in saponin biosynthesis that profoundly influences their physicochemical properties and biological functions. frontiersin.org The number, type, and linkage of these sugar chains determine the saponin's classification as either monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). chemrxiv.org

In this compound, the escins are monodesmosidic saponins, featuring a branched trisaccharide (three-sugar) chain attached at the C-3 position of the aglycone. nih.gov This sugar chain typically includes glucuronic acid, glucose, and either xylose or galactose. nih.gov The presence and structure of this oligosaccharide chain are vital for activity. Studies on other oleanane-type saponins have revealed that the removal or alteration of sugar residues in the chain can lead to a significant decline or even a complete loss of potency. researchgate.net

Regio- and Stereoisomer Activity Differences

The escin fraction from horse chestnut is not a single compound but a complex mixture of isomers with subtle structural differences. nih.gov These include regioisomers, which differ in the position of functional groups, and stereoisomers, which have the same chemical formula and connectivity but a different spatial arrangement of atoms. acs.org

Regioisomers : A key point of regioisomerism in escins is the location of the acetyl group on the aglycone. nih.govacs.org

Stereoisomers : Stereoisomerism is exemplified by the presence of either an angeloyl group (cis configuration) or a tigloyl group (trans configuration) at C-21. nih.govacs.org

These minor structural variations are not trivial; they have a tangible impact on biological activity. Research has demonstrated that the cytotoxicity of escin derivatives is dependent on the relative position of the ester functions on the aglycone. nih.govmdpi.com This highlights that the specific arrangement of these groups, which defines the different regio- and stereoisomers, is a key factor in their biological effect. For example, a study identified five distinct escin isomers (Ia, Ib, IIa, IIb, and IIIa) and found that four of them (Ia, Ib, IIa, and IIb) exhibited inhibitory effects on ethanol (B145695) absorption and hypoglycemic activity, indicating that while they share a general activity, subtle structural differences exist. jst.go.jpjst.go.jp The separation and characterization of these closely related isomers often require advanced analytical techniques like ion mobility mass spectrometry. nih.gov

Isomer TypeStructural Difference ExampleSignificance
RegioisomerDifferent positions of an acetyl group on the aglycone. nih.govacs.orgAffects the molecule's interaction with biological targets, influencing cytotoxicity. nih.gov
StereoisomerPresence of angeloyl (cis) vs. tigloyl (trans) group at C-21. nih.govacs.orgLeads to different spatial arrangements that can alter the molecule's biological activity profile. nih.gov

Structure-Activity Relationships of Flavonoids and Coumarins

Flavonoids: The main flavonoids found in horse chestnut are glycosides of the flavonols quercetin (B1663063) and kaempferol (B1673270). nih.gov The antioxidant activity of flavonoids is strongly tied to their chemical structure. Key features for potent radical scavenging capacity include:

Hydroxylation Pattern : The number and position of hydroxyl (-OH) groups are critical. An ortho-dihydroxyl group (a catechol structure) on the B-ring significantly enhances antioxidant activity.

C-Ring Structure : A double bond between carbons 2 and 3, conjugated with a 4-oxo (ketone) group, improves radical scavenging ability.

In this compound, these flavonoids are predominantly found as di- and triglycosides, with the sugar moieties influencing their solubility and bioavailability. nih.gov

Coumarins: The bark of this compound is a source of coumarins, primarily the glycosides esculin (B1671248) and fraxin (B1674053). nih.gov The biological activity of coumarins is highly dependent on the substitution pattern of their core bicyclic structure. researchgate.net For instance, the well-known anticoagulant activity of many coumarins is dependent on having a hydroxyl group at the C-4 position. nih.gov Both esculin and fraxin lack this specific structural feature, which explains their weak anticoagulant properties. nih.gov However, different substitutions can confer other activities; for example, the introduction of electron-withdrawing groups onto the coumarin (B35378) skeleton has been shown to enhance antifungal activity in various derivatives. mdpi.com

Future Research Directions and Translational Perspectives for Aesculus Hippocastanum Compounds

Discovery and Elucidation of Novel Bioactive Metabolites

While the major active principles of Aesculus hippocastanum, such as the triterpenoid (B12794562) saponins (B1172615), are well-documented, the full chemical profile of the plant remains largely untapped. benthamopen.com Research has indicated that over 210 compounds have been isolated from the Aesculus genus, yet many minor or organ-specific metabolites are yet to be identified and characterized. benthamopen.comnih.gov This represents a significant missed pharmacological opportunity. nih.gov

Recent studies utilizing advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have begun to uncover this hidden chemical diversity. For instance, a comprehensive analysis of A. hippocastanum flowers identified 43 distinct constituents, 31 of which were reported in the flower for the first time. nih.gov Similarly, LC-ESI-MS/MS profiling of a leaf extract identified 22 bioactive compounds, including phenolic acids and flavonoids not previously documented in this species. researchgate.net The flowers, in particular, have been highlighted as a potential source of new or unusual flavonoid glycosides, as many detected compounds did not match existing spectral databases and await formal identification. nih.gov These findings underscore the potential for discovering novel molecules with unique bioactivities. Future research should prioritize the systematic screening of different plant parts (seeds, leaves, bark, flowers) to isolate and elucidate the structures of these unknown compounds. nih.govnih.govconsensus.app

Table 1. Examples of Less-Studied or Recently Identified Bioactive Metabolites in This compound
Compound/ClassPlant PartSignificance
Novel Flavonoid GlycosidesFlowersHigh structural diversity of glycosylated flavonoids, many of which are pending identification. nih.gov
Kaempferol (B1673270) GlycosidesFlowersIdentified as the dominant constituents in flower extracts, comprising 75-82% of the total polyphenol content. nih.gov
ProcyanidinsImmature Fruits, BarkAssociated with antioxidant and vascular protective effects; procyanidin (B600670) A2 is a major constituent of the bark. nih.govresearchgate.net
Quercetin (B1663063) Glycosides (e.g., Quercetin 3-O-galactoside, Quercetin 3-O-glucoside)LeavesPresence confirmed in leaf extracts, with concentrations varying in response to environmental stressors. mdpi.com

Advanced Mechanistic Investigations at the Molecular Level

Understanding the precise molecular mechanisms by which this compound compounds exert their effects is crucial for their development as targeted therapeutic agents. While the anti-inflammatory and veno-active properties of escin (B49666) are well-established, the underlying pathways for it and other compounds are still being uncovered. researchgate.net Future research must move beyond descriptive pharmacology to advanced molecular investigations.

Studies have begun to pinpoint specific molecular targets. For example, the vascular-contracting effects of horse chestnut extracts may be mediated through 5-HT(2A) receptors. remedysnutrition.commskcc.org The antiviral activity of β-escin has been linked to its ability to modulate NF-κB signaling, a key pathway in the inflammatory and immune response. nih.gov In the context of hemostasis and vascular health, compounds from A. hippocastanum have been shown to modulate targets such as P-selectin, Nrf2/HO-1, and various platelet receptors, indicating a multi-targeted approach to vascular protection.

Furthermore, detailed antioxidant mechanism studies on bark extracts and their constituents have revealed potent scavenging activity against highly damaging reactive species like peroxynitrite, hydroxyl radicals, and superoxide (B77818) radicals. researchgate.netnih.govnih.gov These compounds were shown to protect human plasma components from oxidative damage by preventing the oxidation of protein thiols and lipids. nih.govnih.gov Future work should employ techniques such as transcriptomics, proteomics, and molecular docking to build a comprehensive picture of the signaling cascades and molecular interactions involved. frontiersin.org

Table 2. Selected Molecular Mechanisms of Action for This compound Compounds
Compound/ExtractMolecular Target/PathwayObserved Effect
β-Escin / Seed ExtractNF-κB SignalingModulation of inflammatory and immune responses; contributes to antiviral activity. nih.gov
EscinElastase, HyaluronidaseInhibition of enzymes involved in the degradation of the capillary endothelium. mskcc.org
Bark Extract & Flavan-3-ols ((-)-epicatechin, procyanidin A2)Reactive Oxygen/Nitrogen Species (ONOO⁻, OH•, O₂•⁻)Potent free radical scavenging; protection of plasma proteins and lipids from oxidative damage. nih.govnih.gov
Seed Extract5-HT(2A) ReceptorsPotential mediation of vein and artery contraction. remedysnutrition.commskcc.org
Escin IAHIV-1 ProteaseInhibition of a key viral enzyme. medchemexpress.com

Exploration of Synergistic and Antagonistic Effects of Compound Mixtures

The therapeutic efficacy of herbal extracts is often attributed to the complex interplay between their numerous constituents. These interactions can be synergistic, where the combined effect is greater than the sum of the individual parts, or antagonistic. mdpi.com Investigating these effects in A. hippocastanum extracts is a critical research frontier.

Conversely, antagonistic effects could also be at play, potentially modulating the activity or side effects of the primary compounds. Future research should employ a systems biology approach, combining phytochemical profiling with high-throughput bioassays to deconstruct these complex interactions. This knowledge is essential for standardizing extracts and developing rational combination therapies.

Sustainable Sourcing and Production of this compound Bioactive Compounds

As interest in A. hippocastanum compounds grows, developing sustainable and environmentally friendly methods for their sourcing and production becomes paramount. Traditionally, the seeds of the horse chestnut tree are often considered waste products and discarded in landfills. mdpi.com This presents a prime opportunity for valorization and the application of a circular economy model. mdpi.com

Research has demonstrated that these discarded by-products are rich sources of bioactive molecules. Seed coats, for example, show remarkable antioxidant activity and contain proanthocyanidins (B150500), making them a potential source for bio-based additives. mdpi.comresearchgate.net The husk is particularly rich in organic acids like quinic acid. mdpi.com An impressive 13% of the dry weight of seeds is composed of escins, confirming their potential for high-value applications. nih.gov

Beyond utilizing waste streams, future efforts must focus on "green" extraction technologies. Methods like ultrasound-assisted extraction (UAE) are being explored as more environmentally friendly alternatives to conventional, solvent-intensive techniques like Soxhlet extraction. Optimizing these methods can lead to higher yields and reduced environmental impact. The development of biotechnological production methods, such as cell culture or microbial fermentation, could offer a highly controlled and sustainable long-term supply of key compounds.

Table 3. Sustainable Sourcing and Production Approaches for This compound Compounds
ApproachPlant MaterialTarget CompoundsBenefit
Valorization of By-productsSeeds, Husks, Seed CoatsSaponins (Escin), Phenolics, Proanthocyanidins, Organic AcidsWaste reduction; creation of value-added products from discarded biomass. mdpi.commdpi.com
Green Extraction TechnologiesSeeds, Bark, PulpSaponinsReduced solvent use and energy consumption compared to conventional methods (e.g., Ultrasound-Assisted Extraction).
Biotechnological Production(In vitro systems)Specific high-value saponins or flavonoidsSustainable, scalable, and controlled production independent of plant harvesting.

Application in Research Tool Development (e.g., Biosynthesis Reconstruction)

The unique chemical structures of this compound compounds and the genetic pathways that produce them can serve as valuable tools for broader biological research. A key area of development is the reconstruction of biosynthetic pathways to understand how these complex molecules are made in the plant.

Recent work on the related Aesculus chinensis species has provided a template for this approach. frontiersin.orgnih.gov Researchers investigated the formation of flavonol glycosides, which contribute to the sensory properties of the plant. nih.gov Through a multi-dimensional approach integrating transcriptome analysis, evolutionary studies, and recombinant enzymatic analysis, they successfully identified three specific glycosyltransferase enzymes (UGTs) responsible for attaching sugar moieties to flavonoid backbones. frontiersin.orgnih.gov Molecular docking simulations further clarified how these enzymes bind to their substrates. frontiersin.org

Applying these methodologies to A. hippocastanum could elucidate the complete biosynthetic pathway for escin and other key saponins. This knowledge would not only enable the biotechnological production of these compounds in microbial or plant cell systems but also provide powerful enzymatic tools for synthetic biology, allowing for the creation of novel saponin (B1150181) derivatives with enhanced therapeutic properties. mdpi.com

Q & A

Q. Q1: What are the key bioactive compounds in Aesculus hippocastanum and their analytical quantification methods?

Methodological Answer: The primary bioactive compounds include aescin (a triterpenoid saponin), flavonoids (e.g., quercetin), and coumarins. Quantification typically involves high-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry (MS) detectors . For reproducibility, validate protocols using reference standards (e.g., USP aescin) and include internal controls to account for matrix effects in plant extracts .

Q. Q2: How to design a baseline study assessing the anti-inflammatory efficacy of A. hippocastanum extracts in vitro?

Methodological Answer: Use a tiered approach:

Cell lines: Human endothelial cells (HUVECs) or macrophages (RAW 264.7) for inflammation models.

Dosage: Gradient concentrations (e.g., 1–100 µg/mL) of standardized extracts (aescin content ≥20%).

Markers: Measure TNF-α, IL-6, and NF-κB activation via ELISA or qPCR.

Controls: Include dexamethasone as a positive control and solvent-only negative controls .

Advanced Research Questions

Q. Q3: How to resolve contradictions in reported vasoprotective mechanisms of A. hippocastanum across preclinical studies?

Methodological Answer: Contradictions often arise from variability in extract standardization or model systems. To address this:

  • Meta-analysis: Aggregate data from studies using PRISMA guidelines, filtering for extracts with ≥30% aescin.
  • Mechanistic validation: Use CRISPR-edited cell lines (e.g., KO models for NO synthase) to isolate aescin-specific effects versus synergies with flavonoids .
  • Dose-response curves: Compare outcomes across studies using normalized aescin concentrations (µM) rather than crude extract weights .

Q. Q4: What experimental strategies can elucidate the pharmacokinetic-pharmacodynamic (PK-PD) disconnect in oral A. hippocastanum formulations?

Methodological Answer: The low oral bioavailability of aescin (~5%) necessitates:

Bioenhancers: Co-administer with piperine (10 mg/kg) to inhibit CYP3A4 and P-glycoprotein efflux .

Nanocarriers: Develop lipid-based nanoparticles (e.g., solid lipid NPs) to improve solubility and lymphatic uptake.

In situ perfusion models: Use rodent intestinal loops to quantify regional absorption and metabolite profiling via LC-MS/MS .

Q. Q5: How to evaluate the ecological impact of A. hippocastanum cultivation on soil microbiota diversity?

Methodological Answer:

  • Sampling design: Collect rhizosphere soil samples pre- and post-cultivation (0–20 cm depth) across three growing seasons.
  • Sequencing: Perform 16S rRNA amplicon sequencing (Illumina MiSeq) with primers targeting V3–V4 regions.
  • Bioinformatics: Use QIIME2 for α/β-diversity analysis and PICRUSt2 to predict functional shifts in nitrogen cycling pathways .

Data Analysis & Reproducibility

Q. Q6: How to address batch-to-batch variability in A. hippocastanum extract phytochemical profiles?

Methodological Answer:

  • Standardization: Adopt WHO guidelines for herbal extracts, specifying HPLC fingerprints with ≥5 marker peaks (aescin, quercetin, etc.).
  • Multivariate analysis: Apply principal component analysis (PCA) to raw chromatographic data to identify outlier batches .
  • Stability testing: Store extracts under ICH Q1A(R2) conditions (25°C/60% RH) and monitor degradation kinetics .

Q. Q7: What statistical frameworks are optimal for analyzing dose-dependent toxicity in A. hippocastanum seed extracts?

Methodological Answer:

  • Probit analysis: Calculate LD₅₀ values in acute toxicity models (OECD 423).
  • Benchmark dose (BMD) modeling: Use EPA BMDS software for subchronic studies, prioritizing model averaging (e.g., log-logistic vs. Weibull) .
  • Confounder adjustment: Include covariates like animal weight and sex in generalized linear mixed models (GLMMs) .

Literature & Database Utilization

Q. Q8: How to conduct a systematic review of A. hippocastanum clinical trials while minimizing selection bias?

Methodological Answer:

  • Search strategy: Use PRISMA-ScR guidelines with Boolean terms (e.g., "Aesculus AND (clinical trial)") across PubMed, Scopus, and Cochrane Library .
  • Risk of bias: Apply ROB-2 tool for RCTs and GRADE for evidence strength. Exclude studies with unverified extract standardization .
  • Data extraction: Pilot-test forms on 10% of studies to ensure inter-rater reliability (κ >0.8) .

Q. Q9: Which databases provide validated spectral data for A. hippocastanum metabolites?

Methodological Answer:

  • NMR/IR: Use HMDB (Human Metabolome Database) or ReSpect for ¹H/¹³C NMR spectra of aescin derivatives.
  • Mass spectrometry: Consult GNPS (Global Natural Products Social Molecular Networking) for MS/MS fragmentation patterns .
  • Cross-validate: Match experimental data with PubChem CID entries (e.g., CID 228335 for β-aescin) .

Interdisciplinary Applications

Q. Q10: How to integrate ethnobotanical data with phytochemical profiling for A. hippocastanum conservation studies?

Methodological Answer:

  • Field surveys: Conduct semi-structured interviews with traditional healers, mapping use-reports (e.g., venous insufficiency) to IUCN threat categories .
  • Chemo-typing: Compare aescin content across wild populations using UPLC-PDA, correlating with ecological variables (soil pH, altitude) via redundancy analysis (RDA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.